![molecular formula C16H20N4OS B2357748 4-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide CAS No. 1234899-95-6](/img/structure/B2357748.png)
4-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide
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Overview
Description
4-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. This compound is a thiophene derivative and has been synthesized using various methods. Its mechanism of action and physiological effects have been studied extensively, and it has shown promising results in various lab experiments.
Scientific Research Applications
Anticancer Agents and Tyrosine Kinase Inhibitors
Imatinib, the active pharmaceutical ingredient derived from this compound, is widely used to treat chronic myelogenic leukemia. It specifically inhibits the activity of tyrosine kinases, which play a crucial role in cancer cell proliferation. Imatinib binds to an inactive Abelson tyrosine kinase domain through hydrogen bonds and hydrophobic interactions . Researchers continue to explore its potential in other cancer types.
Crystallography and Structural Studies
The crystal structure of the freebase form of Imatinib has been characterized. It precipitates from a mixture with arginine and adopts an extended conformation, forming infinite hydrogen-bonded chains through its amide, amine, and pyrimidine groups . Understanding its crystal structure aids in drug design and optimization.
Anti-Fibrosis Agents
Screening results indicate that some derivatives of this compound exhibit better anti-fibrosis activity than existing drugs like Pirfenidone . Researchers are investigating its potential in treating fibrotic diseases, such as idiopathic pulmonary fibrosis.
Synthetic Applications
N-(Pyridin-2-yl)imidates, derived from this compound, can be synthesized and further converted into N-heterocycles . These synthetic pathways open up possibilities for creating novel derivatives with diverse properties.
Mechanism of Action
Target of Action
It is structurally similar to imatinib , a therapeutic agent used to treat leukemia. Imatinib specifically inhibits the activity of tyrosine kinases .
Mode of Action
Drawing parallels with imatinib, it can be inferred that the compound might bind to an inactive tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions .
Biochemical Pathways
Based on its structural similarity to imatinib, it might be involved in the regulation of tyrosine kinase activity, which plays a crucial role in many cellular processes, including cell growth and division .
Result of Action
Based on its structural similarity to imatinib, it might inhibit the activity of tyrosine kinases, thereby affecting cell growth and division .
properties
IUPAC Name |
4-methyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c1-12-9-14(22-11-12)15(21)19-10-13-3-7-20(8-4-13)16-17-5-2-6-18-16/h2,5-6,9,11,13H,3-4,7-8,10H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXJWXLCHIQHGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2CCN(CC2)C3=NC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide |
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